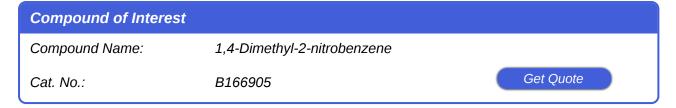


A Comparative Guide to the Infrared Spectrum of 2-Nitro-p-xylene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 2-nitro-p-xylene, a key intermediate in various chemical syntheses. By comparing its spectral features with its precursor, p-xylene, and potential dinitrated byproducts, this document serves as a valuable resource for reaction monitoring, quality control, and structural elucidation.

Comparative Analysis of IR Spectra

The introduction of a nitro group onto the p-xylene ring induces significant changes in the infrared spectrum. The most prominent of these are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The substitution pattern on the aromatic ring also influences the C-H out-of-plane bending vibrations, providing further diagnostic information.

The following table summarizes the key vibrational frequencies for 2-nitro-p-xylene and related compounds. The data for 2-nitro-p-xylene is predicted based on the characteristic absorption regions for its functional groups, while the data for the other compounds are derived from experimental sources.



Vibration al Mode	Function al Group	p-Xylene (cm ⁻¹)[1]	2-Nitro-p- xylene (Predicte d)	2,3- Dinitro-p- xylene	2,6- Dinitro-p- xylene	2,3,5- Trinitro-p- xylene (cm ⁻¹)[2]
Asymmetri c NO ₂ Stretch	Ar-NO2	-	~1525 (strong)	Yes	Yes	1544 (strong)
Symmetric NO ₂ Stretch	Ar-NO2	-	~1350 (strong)	Yes	Yes	1350 (strong)
Aromatic C-H Stretch	Ar-H	3080-3030	~3100- 3000	~3100- 3000	~3100- 3000	3100, 3076
Aliphatic C- H Stretch	-CH₃	2975-2845	~2980- 2850	~2980- 2850	~2980- 2850	-
Aromatic C=C Stretch	C=C	~1600, ~1500	~1610, ~1520	~1600, ~1500	~1600, ~1500	-
C-N Stretch	Ar-N	-	~850	~850	~850	-
C-H Out- of-plane Bend	Ar-H	770-735	~880, ~820	-	-	875

Note: "Yes" indicates the presence of the characteristic nitro group absorptions, though specific wavenumbers were not available in the cited literature for the dinitro compounds.

Experimental Protocol: Acquiring the FT-IR Spectrum

This protocol outlines the standard procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid aromatic nitro compound using the potassium bromide (KBr) pellet method.



Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- · Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Oven or heat lamp
- Analytical balance
- Spatula
- Sample (e.g., 2-nitro-p-xylene)
- FT-IR grade Potassium Bromide (KBr), desiccated

Procedure:

- Drying: Gently grind approximately 100-200 mg of KBr in the agate mortar to a fine powder.
 Dry the KBr in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator until use. The sample should also be thoroughly dried.
- Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
- Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the
 mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The
 quality of the spectrum is highly dependent on the particle size and homogeneity of the
 mixture.
- Pellet Formation: Assemble the pellet-forming die. Carefully transfer a portion of the sample-KBr mixture into the die. Distribute the powder evenly.
- Pressing: Place the die in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

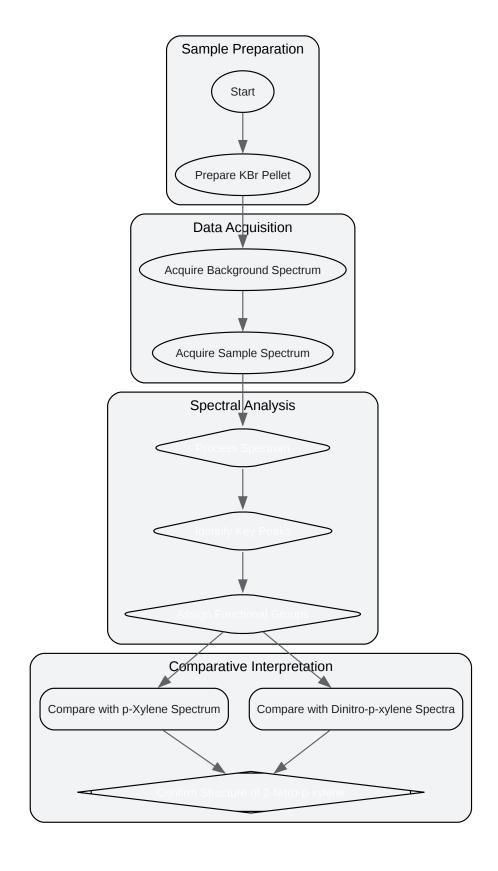


- Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.
- Sample Scan: Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Data Analysis: Process the acquired spectrum (e.g., baseline correction, peak picking) to identify the characteristic absorption bands.

Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of 2-nitro-p-xylene.





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